molecular formula C5H11NO2S B8125910 1-Methylpyrrolidine;sulfur dioxide

1-Methylpyrrolidine;sulfur dioxide

Cat. No. B8125910
M. Wt: 149.21 g/mol
InChI Key: MYOIZVBEDPESRG-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine;sulfur dioxide is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpyrrolidine;sulfur dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidine;sulfur dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Solubility and Ionic Liquids

The solubility of sulfur dioxide in various ionic liquids, including those with 1-methylpyrrolidine derivatives, has been a subject of investigation. Studies have found that sulfur dioxide can dissolve in large amounts in ionic liquids through physical absorption, indicating potential applications in chemical processes and environmental technologies (Anderson et al., 2006).

2. Electrochemical Behavior and Batteries

Research on lithium-sulfur batteries has explored the use of 1-methylpyrrolidine derivatives in electrolyte solutions. These studies focus on the electrochemical behavior and electrical performance of the batteries, contributing to the development of more efficient energy storage systems (Barghamadi et al., 2015).

3. Desulfurization Processes

1-Methylpyrrolidine derivatives have been utilized in the desulfurization of coal and other fuels. These processes aim to reduce sulfur dioxide emissions from coal-fired power plants, thereby mitigating air pollution and health impacts (Wang et al., 2019).

4. Sulfur-Based Materials for Batteries

Innovative approaches have been explored for using sulfur in aqueous rechargeable batteries. Studies have developed core-shell sulfur-polypyrrole composites, demonstrating high capacity and stability, which is crucial for advancing battery technology (Shao et al., 2013).

5. Stabilization and Release of Gaseous Compounds

The stabilization and controlled release of sulfur dioxide and other gaseous compounds have been studied, particularly for preserving the safety and quality of fresh produce. This research contributes to the development of innovative packaging and storage solutions (Chen et al., 2020).

6. Detection of Sulfur Dioxide

Significant work has been done in developing low-cost methods for the detection of sulfur dioxide, a toxic gas. This includes the use of ionic liquid electrolytes and planar electrodes, contributing to environmental monitoring and occupational health (Doblinger et al., 2020).

properties

IUPAC Name

1-methylpyrrolidine;sulfur dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.O2S/c1-6-4-2-3-5-6;1-3-2/h2-5H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOIZVBEDPESRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1.O=S=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidine;sulfur dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.